molecular formula C10H14O B072914 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one CAS No. 1196-55-0

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one

Cat. No.: B072914
CAS No.: 1196-55-0
M. Wt: 150.22 g/mol
InChI Key: FOCKPZOFYCTNIA-UHFFFAOYSA-N
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Description

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one is an organic compound with the molecular formula C10H14O It is a derivative of naphthalene, characterized by a partially hydrogenated naphthalene ring system with a ketone functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one can be achieved through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. For example, the compound can be synthesized from 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione through catalytic hydrogenation . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion of starting materials while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the hydrogenated ring positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The ketone functional group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4a,5,6,7,8-Hexahydro-5-hydroxy-4a-methyl-2(3H)-naphthalenone: A hydroxylated derivative with similar structural features.

    4,4a,5,6,7,8-Hexahydro-4a,8-dimethyl-2(3H)-naphthalenone: A dimethylated derivative with distinct chemical properties.

Uniqueness

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one is unique due to its specific hydrogenation pattern and the presence of a ketone functional group

Properties

IUPAC Name

4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCKPZOFYCTNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298811
Record name .delta.(Sup1,9)-2-Octalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-55-0
Record name .DELTA.1,9-2-Octalone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .delta.(Sup1,9)-2-Octalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Toluene (300 ml) and methyl vinyl ketone (42 ml) were added to 1-(4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohex-1-enyl)pyrrolidine (105.8 g) obtained in the first step in a reaction vessel at room temperature under an atmosphere of nitrogen, and the mixture was refluxed for 6 hours. After the reaction mixture had been cooled to room temperature, sodium acetate (18 g), acetic acid (36 ml) and water (60 ml) were added, and the mixture was refluxed for 4 hours. After the reaction mixture had been cooled to room temperature, water (200 ml) was added, and then the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, and dried over anhydrous magnesium sulfate. The methanol was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-heptane=1/5 by volume) and then by recrystallization (solvent: Solmix/n-heptane=1/9 by volume) to give 6-(1,4-dioxaspiro[4.5]decan-8-yl))-4,4a,5,6,7,8-hexahydronaphthalene-2(3H)-one (43.3 g).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
1-(4-(1,4-dioxaspiro[4.5]decan-8-yl)cyclohex-1-enyl)pyrrolidine
Quantity
105.8 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What are the common synthetic routes to 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one and its derivatives?

A1: Several synthetic approaches have been explored, including Robinson annulation reactions [, ]. This method involves the reaction of 2-methylcyclohexanone with α,β-unsaturated ketones like 3-penten-2-one or 4-phenyl-3-buten-2-one, resulting in the formation of this compound derivatives. The stereoselectivity of this reaction, leading to cis and trans isomers, has been found to be solvent-dependent and lower than initially reported [].

Q2: Can you elaborate on the stereochemistry observed in the synthesis of this compound derivatives?

A2: Research on the Robinson annulation reaction using 2-methylcyclohexanone and 3-penten-2-one revealed that the reaction yields not only the expected cis-4,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one and its trans isomer but also regioisomers with different positions of the methyl substituents []. Similar observations were made when using 4-phenyl-3-penten-2-one as the reactant [].

Q3: What is the significance of epoxidation reactions involving this compound derivatives?

A3: Epoxidation of these compounds, particularly 1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, serves as a crucial step in the synthesis of (+/-)-geosmin, a naturally occurring compound responsible for the earthy odor in water and soil [, ]. Dimethyldioxirane has been successfully employed as an efficient epoxidizing agent, exhibiting high selectivity for α-epoxides [].

Q4: Has the crystal structure of any this compound derivative been determined?

A4: Yes, the crystal structure of (±)-4-methoxy-9a-carbamorphinan-16-one, an ortho-cyclized product derived from 1-m-methoxybenzyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, has been successfully determined using X-ray crystallography []. This corrected the previously assigned structure and provided valuable insights into the conformation of this compound [].

Q5: Have any studies investigated the biological activity of this compound derivatives?

A6: Yes, (E)-6-benzylidene-4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one derivatives have been investigated for their potential as melanogenesis inhibitors []. While the specific details regarding their mechanism of action and efficacy are not provided in the abstract, this research suggests potential applications in the field of dermatology and cosmetic science.

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